"2-Oxaspiro[3.5]nonane-6,8-dione" fundamental properties
"2-Oxaspiro[3.5]nonane-6,8-dione" fundamental properties
An In-depth Technical Guide to 2-Oxaspiro[3.5]nonane-6,8-dione: A Novel Scaffold for Targeted Protein Degradation
Executive Summary
2-Oxaspiro[3.5]nonane-6,8-dione is an emerging chemical entity of significant interest to the fields of medicinal chemistry and drug discovery. Characterized by a unique spirocyclic architecture that fuses a four-membered oxetane ring with a six-membered cyclohexanedione, this molecule presents a compelling three-dimensional (3D) framework. Its classification as a "Protein Degrader Building Block" positions it as a valuable tool for the synthesis of novel therapeutics, particularly in the rapidly advancing area of Targeted Protein Degradation (TPD).[1] This guide provides a comprehensive overview of its fundamental properties, strategic importance, and potential applications, offering researchers and drug development professionals a foundational understanding of this promising scaffold.
Section 1: Molecular Overview and Physicochemical Properties
The core structure of 2-Oxaspiro[3.5]nonane-6,8-dione is defined by the spiro-fusion of an oxetane ring and a cyclohexane-1,3-dione ring. This arrangement imparts significant conformational rigidity and a distinct spatial orientation of its functional groups.
The fundamental properties of this molecule are summarized in the table below, based on available supplier data.
| Property | Value | Source |
| CAS Number | 1630907-24-2 | [1] |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.165 g/mol | [1] |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Section 2: The Strategic Importance of the Spirocyclic Oxetane-Dione Moiety in Drug Discovery
The structural components of 2-Oxaspiro[3.5]nonane-6,8-dione—the spirocyclic core, the oxetane ring, and the dione functionality—each contribute to its value in modern medicinal chemistry.
-
Spirocyclic Core for 3D Diversity : The spiro-fusion creates a rigid, three-dimensional structure that projects substituents into distinct vectors of chemical space. This Fsp³-richness is highly sought after in drug design to improve selectivity and escape the "flatland" of traditional aromatic-heavy drug candidates. Spirocyclic motifs, such as 2-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for common rings like piperidine, often leading to improved metabolic stability and pharmacological profiles.[2]
-
The Oxetane Ring as a "Magic" Moiety : The 4-membered oxetane ring is no longer a synthetic curiosity but a validated tool in drug discovery.[3] It is considered a polar equivalent of a gem-dimethyl group and can significantly improve key drug-like properties.[4] Its introduction into a molecule can:
-
Enhance Metabolic Stability : The strained ring is more robust to oxidative metabolism compared to more common aliphatic or benzylic positions.
-
Improve Aqueous Solubility : The ether oxygen acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve solvation.
-
Modulate Basicity : When placed near a nitrogen atom, it can lower the pKa, which is useful for optimizing cell permeability and reducing off-target effects.[3]
-
-
The 1,3-Dione Functionality : The cyclohexanedione portion of the molecule offers multiple strategic advantages. The two carbonyl groups provide key hydrogen bond accepting features. Furthermore, the acidic methylene group (C7) situated between the two carbonyls serves as a versatile synthetic handle for further functionalization, allowing for the attachment of linkers or other pharmacophoric elements.
Section 3: Application as a Building Block for Targeted Protein Degradation (TPD)
The classification of 2-Oxaspiro[3.5]nonane-6,8-dione as a building block for protein degraders is its most compelling feature.[1] TPD is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate disease-causing proteins. The most common approach involves Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC is a heterobifunctional molecule with three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the proteasome.
2-Oxaspiro[3.5]nonane-6,8-dione is ideally suited for incorporation into PROTAC design. The rigid spirocyclic core can serve as a scaffold to orient the two ends of the degrader molecule, while the dione functionality provides a clear and versatile point for attaching a linker, which can then be connected to either the target-binding ligand or the E3-binding ligand.
Section 4: Proposed Synthetic and Derivatization Strategy
While specific synthetic procedures for 2-Oxaspiro[3.5]nonane-6,8-dione are not widely published in peer-reviewed literature, a plausible retrosynthetic analysis suggests a route starting from commercially available materials. A key step would likely involve the formation of the spirocyclic junction.
Hypothetical Synthetic Workflow:
A potential approach could involve the reaction of an oxetane-containing dielectrophile with a precursor to the 1,3-dione ring, such as a β-keto ester, followed by cyclization.
Experimental Protocol (Hypothetical):
Causality: The following protocol is a conceptual outline. The choice of strong, non-nucleophilic bases like sodium hydride (NaH) in Step 1 is crucial to deprotonate the malonate ester for alkylation without attacking the ester carbonyls. The Dieckmann condensation in Step 2 is a classic method for forming five- or six-membered rings from diesters. The final hydrolysis and decarboxylation step is a standard procedure to convert the β-keto ester into the target dione.
-
Step 1: Synthesis of Diethyl 2-oxaspiro[3.5]nonane-7,7-dicarboxylate.
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous THF at 0 °C, add diethyl malonate (1.0 eq.) dropwise under an inert atmosphere (e.g., Argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 3,3-bis(bromomethyl)oxetane (1.05 eq.) in THF dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure. Purify by column chromatography to yield the spiro-diester intermediate.
-
-
Step 2: Dieckmann Condensation.
-
Dissolve the purified spiro-diester (1.0 eq.) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq.) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, neutralize with dilute HCl, and extract with dichloromethane.
-
Purify the crude product to obtain the cyclic β-keto ester.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Suspend the β-keto ester in a 3M aqueous HCl solution.
-
Heat the mixture to reflux for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product, 2-Oxaspiro[3.5]nonane-6,8-dione.
-
Section 5: Analytical Characterization and Quality Control
To ensure the identity and purity of 2-Oxaspiro[3.5]nonane-6,8-dione, a standard battery of analytical techniques would be employed.
-
¹H NMR : Would confirm the proton environment. Expect to see characteristic signals for the oxetane methylene protons (likely two distinct triplets or multiplets due to the spiro-fusion) and signals for the three sets of methylene protons on the cyclohexane ring. The protons at C7, being enolizable, may show a broad signal or exchange with D₂O.
-
¹³C NMR : Would confirm the carbon skeleton. Expect to see signals for the two carbonyl carbons (~200 ppm), the spiro-quaternary carbon, and the various methylene carbons, including the characteristic upfield signal for the oxetane carbons.
-
Mass Spectrometry (MS) : Would confirm the molecular weight. For C₈H₁₀O₃, the expected [M+H]⁺ ion would be at m/z 155.06.
-
Infrared (IR) Spectroscopy : Would show strong characteristic absorbance peaks for the C=O stretch of the ketone groups (typically 1700-1725 cm⁻¹) and the C-O-C stretch of the ether in the oxetane ring (around 1100 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) : Would be used to assess purity, typically aiming for >97% as specified by suppliers.[1]
Conclusion
2-Oxaspiro[3.5]nonane-6,8-dione represents a sophisticated and strategically designed building block for modern drug discovery. Its unique combination of a rigid 3D spirocyclic core, a property-enhancing oxetane moiety, and a synthetically versatile dione functionality makes it an exceptionally valuable scaffold. For researchers in the field of targeted protein degradation, this molecule offers a novel and robust starting point for the design of next-generation PROTACs and other molecular glues. Further exploration of its reactivity and incorporation into diverse chemical libraries is poised to unlock new therapeutic opportunities.
References
- 2-oxaspiro[3.5]nonane-6, 8-dione, min 97%, 100 mg. Aladdin Scientific.
- Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
-
Wuts, P. G. M., & Greene, T. W. (2015). Applications of oxetanes in drug discovery and medicinal chemistry. Molecules, 20(8), 13864-13890. Available at: [Link]





